3-(2,2-Difluoroethoxy)propanenitrile
Overview
Description
“3-(2,2-Difluoroethoxy)propanenitrile” is a chemical compound with the CAS Number: 1309602-19-4 . It has a molecular weight of 135.11 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H7F2NO/c6-5(7)4-9-3-1-2-8/h5H,1,3-4H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 135.11 .Scientific Research Applications
Electrolytes for Lithium-Ion Batteries : A study by Liu et al. (2016) introduced new mixtures of nitrile-functionalized glyme, including 3-(2-methoxyethoxy)propanenitrile, as safe electrolytes for lithium-ion batteries. These electrolytes demonstrated high safety and better wettability to separator and electrodes compared to conventional electrolytes, indicating their potential for practical application in battery technology.
Degradation of Pollutants : Lai et al. (2013) investigated the degradation of 3,3'-iminobis-propanenitrile using the Fe(0)/GAC micro-electrolysis system. Their study, detailed in Chemosphere, found that influent pH, Fe(0)/GAC ratio, and granular activated carbon adsorption significantly affected the removal efficiency of the pollutant, enhancing the degradation process.
Lipase-Catalyzed Enantioselective Transesterification : Zhang et al. (2018) reported in Green Chemistry Letters and Reviews the transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile catalyzed by Pseudomonas fluorescens lipase in liquid carbon dioxide. The study found enhanced catalytic performance and excellent enantioselectivity, indicating potential applications in chemical synthesis.
Conformational Analysis of Organosilicon Compounds : Jenneskens et al. (1989) conducted a conformational analysis of various organosilicon compounds, including 3-(triethoxysilyl)propanenitrile. The study, published in Recueil des Travaux Chimiques des Pays-Bas, revealed the presence of these systems in different conformers and explored the solvent dependence of the conformational equilibrium.
Theoretical Study on Nitriles : Fernández et al. (1992) carried out an ab initio study on various nitriles, including 3-chloro-propanenitrile, exploring intramolecular hydrogen bonds and anomeric effects. This study, detailed in the Journal of Computational Chemistry, compared calculated stabilities and geometrical trends with experimental data, contributing to a deeper understanding of nitrile chemistry.
Safety and Hazards
The compound has been classified with the signal word “Danger” and has several hazard statements including H227, H301, H315, H319, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)4-9-3-1-2-8/h5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHGGPWCYULXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277644 | |
Record name | Propanenitrile, 3-(2,2-difluoroethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309602-19-4 | |
Record name | Propanenitrile, 3-(2,2-difluoroethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309602-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 3-(2,2-difluoroethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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